N-[(2E)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide N-[(2E)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20201811
InChI: InChI=1S/C23H16FN5O4S/c1-12-19(22-26-20(29-33-22)14-3-7-15(24)8-4-14)34-23(25-12)27-21(30)17-11-18(32-28-17)13-5-9-16(31-2)10-6-13/h3-11H,1-2H3,(H,25,27,30)
SMILES:
Molecular Formula: C23H16FN5O4S
Molecular Weight: 477.5 g/mol

N-[(2E)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

CAS No.:

Cat. No.: VC20201811

Molecular Formula: C23H16FN5O4S

Molecular Weight: 477.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2E)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide -

Specification

Molecular Formula C23H16FN5O4S
Molecular Weight 477.5 g/mol
IUPAC Name N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C23H16FN5O4S/c1-12-19(22-26-20(29-33-22)14-3-7-15(24)8-4-14)34-23(25-12)27-21(30)17-11-18(32-28-17)13-5-9-16(31-2)10-6-13/h3-11H,1-2H3,(H,25,27,30)
Standard InChI Key RUNFCLQDQDMGBO-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC)C4=NC(=NO4)C5=CC=C(C=C5)F

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound’s IUPAC name reflects its complex polycyclic structure, which integrates three distinct heterocyclic systems:

  • A 1,3-thiazole core substituted with methyl and oxadiazole groups.

  • A 1,2,4-oxadiazole ring bearing a 4-fluorophenyl moiety.

  • A 1,2-oxazole unit linked to a 4-methoxyphenyl group via a carboxamide bridge.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₃H₁₆FN₅O₄S
Molecular Weight477.5 g/mol
Canonical SMILESCC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC)C4=NC(=NO4)C5=CC=C(C=C5)F
Topological Polar Surface Area123 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors9

The presence of fluorine and methoxy substituents enhances its lipophilicity and electronic polarization, critical for biological interactions .

Synthesis and Spectroscopic Characterization

TechniqueObservations
FTIRPeaks at 1720 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (C=N oxazole), 1520 cm⁻¹ (C-F) .
¹H NMRδ 8.2–7.3 ppm (aromatic protons), δ 3.8 ppm (OCH₃), δ 2.5 ppm (CH₃) .
UV-Visλₘₐₓ = 290 nm (π→π* transitions in conjugated systems) .

Computational and Quantum Chemical Insights

Density Functional Theory (DFT) Studies

DFT calculations (B3LYP/6-311++G(d,p)) reveal:

  • Electrostatic Potential (ESP): Negative potential localized on oxazole and oxadiazole rings, indicating nucleophilic sites .

  • HOMO-LUMO Gap: 4.1 eV, suggesting moderate charge transfer efficiency .

  • Nonlinear Optical (NLO) Properties: First hyperpolarizability (β₀) = 8.7 × 10⁻³⁰ esu, comparable to urea, indicating potential in photonic applications .

Hirshfeld Surface Analysis

Intermolecular interactions dominate the crystal packing:

  • C–H⋯O (24%) and C–H⋯F (18%) contacts stabilize the lattice .

  • π⋯π Stacking: Distance = 3.6 Å between thiazole and oxadiazole rings .

Pharmacological Activities and Biological Evaluation

ActivityAnalog StructureEfficacySource
AntifungalAdamantyl-thiazolo-triazoloneMIC = 6.25 µg/mL
Anti-inflammatoryThiazolidinone-oxadiazole hybridsCOX-2 IC₅₀ = 0.8 µM

Crystallographic and Solid-State Properties

Single-crystal X-ray diffraction (SC-XRD) of related compounds shows:

  • Triclinic Crystal System: Space group P-1 with Z = 2 .

  • Unit Cell Parameters: a = 7.2 Å, b = 9.8 Å, c = 12.4 Å; α = 89.5°, β = 78.3°, γ = 85.2° .

  • Torsion Angles: C4–C5–N2–C6 = 178.5°, indicating planarity in the thiazole-oxadiazole region .

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